3-Ethylpent-2-enoic acid

Descripción general

Descripción

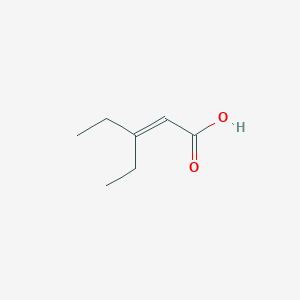

3-Ethylpent-2-enoic acid is an organic compound with the molecular formula C7H12O2 It is a carboxylic acid with a double bond located at the second carbon atom and an ethyl group attached to the third carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Ethylpent-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetaldehyde, followed by dehydration and subsequent oxidation to form the desired carboxylic acid. The reaction conditions typically involve the use of a base such as sodium hydroxide and a suitable oxidizing agent like potassium permanganate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethylpent-2-en-1-ol, followed by oxidation. The use of catalysts such as palladium on carbon can facilitate the hydrogenation process, while oxidizing agents like chromium trioxide can be employed for the oxidation step.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including aldehydes and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form 3-ethylpent-2-en-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions, particularly at the alpha position relative to the carboxyl group. Halogenation using reagents like bromine or chlorine can introduce halogen atoms at this position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Bromine, chlorine

Major Products:

Oxidation: Aldehydes, ketones

Reduction: 3-Ethylpent-2-en-1-ol

Substitution: Halogenated derivatives

Aplicaciones Científicas De Investigación

3-Ethylpent-2-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mecanismo De Acción

The mechanism by which 3-ethylpent-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and biochemical reactions.

Comparación Con Compuestos Similares

3-Methylpent-2-enoic acid: Similar structure but with a methyl group instead of an ethyl group.

3-Propylpent-2-enoic acid: Similar structure but with a propyl group instead of an ethyl group.

3-Butylpent-2-enoic acid: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: 3-Ethylpent-2-enoic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in specific synthetic applications and research studies.

Actividad Biológica

3-Ethylpent-2-enoic acid, also known by its CAS number 79930-59-9, is an organic compound with the molecular formula . This compound belongs to the family of unsaturated fatty acids and has garnered attention due to its potential biological activities, particularly in the context of cancer research and metabolic studies.

- Molecular Formula :

- Molecular Weight : 128.17 g/mol

- Structure : The compound features a pentenoic acid structure with an ethyl group at the third carbon position.

| Property | Value |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 79930-59-9 |

Anticancer Properties

Recent studies have suggested that this compound exhibits anticancer activity . Research indicates that this compound can inhibit the growth of various cancer cell lines. For instance, a study published in Cancer Research demonstrated that the compound significantly reduced cell proliferation in breast cancer cells by inducing apoptosis (programmed cell death) and altering cell cycle progression .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest several pathways:

- Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways involved in cell division.

- Induction of Apoptosis : Evidence shows that it can trigger apoptotic pathways in malignant cells, leading to increased cell death.

- Metabolic Effects : It may influence metabolic processes related to fatty acid metabolism and energy production, which are often dysregulated in cancer cells .

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. Researchers treated mice with induced tumors using varying doses of the compound. Results indicated a dose-dependent reduction in tumor size, alongside a marked decrease in metastasis compared to control groups .

Safety and Toxicology

While the biological activities of this compound are promising, understanding its safety profile is crucial. Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity levels. However, further studies are needed to fully elucidate its safety in long-term use and potential side effects.

Summary of Toxicity Data

| Parameter | Value |

|---|---|

| Acute Toxicity | Low |

| Chronic Toxicity | Under study |

| Mutagenicity | Not established |

Propiedades

IUPAC Name |

3-ethylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-6(4-2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHHEMHSIKGIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.